1-(5-Bromopentoxy)-3-ethyl-benzene
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Overview
Description
1-(5-Bromopentoxy)-3-ethyl-benzene is an organic compound characterized by the presence of a brominated pentoxy group attached to an ethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopentoxy)-3-ethyl-benzene typically involves the etherification of 3-ethylphenol with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like acetone. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopentoxy)-3-ethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethers or thioethers.
Oxidation: Formation of 3-ethylbenzoic acid.
Reduction: Formation of 3-ethylbenzene.
Scientific Research Applications
1-(5-Bromopentoxy)-3-ethyl-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and liquid crystalline materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentoxy)-3-ethyl-benzene in various applications depends on its chemical reactivity. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethyl group undergoes oxidative cleavage to form a carboxylic acid.
Comparison with Similar Compounds
1-(5-Bromopentoxy)-4-ethyl-benzene: Similar structure but with the ethyl group in the para position.
1-(5-Bromopentoxy)-3-methyl-benzene: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Bromopentoxy)-3-phenyl-benzene: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 1-(5-Bromopentoxy)-3-ethyl-benzene is unique due to the specific positioning of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(5-bromopentoxy)-3-ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-12-7-6-8-13(11-12)15-10-5-3-4-9-14/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXMKIEHHPVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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